molecular formula C8H13N3OS B2981883 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane CAS No. 1863308-88-6

4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane

Cat. No.: B2981883
CAS No.: 1863308-88-6
M. Wt: 199.27
InChI Key: GWQKNEHQUFDSQO-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is a heterocyclic compound that contains both a thiadiazole and an oxazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane typically involves the formation of the thiadiazole ring followed by the construction of the oxazepane ring. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents to form the desired oxazepane derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes . As an anticonvulsant, it may modulate neurotransmitter release or receptor activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane is unique due to the presence of both the thiadiazole and oxazepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential for interaction with various biological targets .

Properties

IUPAC Name

4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-7-9-8(13-10-7)11-3-2-5-12-6-4-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQKNEHQUFDSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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